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Compound of Interest

Compound Name:
4-

[(Trimethylsilyl)ethynyl]benzonitrile

Cat. No.: B3024401 Get Quote

4-[(Trimethylsilyl)ethynyl]benzonitrile is a bifunctional molecule that incorporates a protected

alkyne (the trimethylsilyl group) and a cyano group on a benzene ring. This unique combination

of functionalities makes it a highly valuable precursor in the synthesis of a wide array of

complex organic molecules. The trimethylsilyl (TMS) group serves as a removable protecting

group for the terminal alkyne, allowing for selective reactions at other sites of the molecule. The

cyano group, a versatile functional group, can be transformed into various other moieties such

as amines, carboxylic acids, and tetrazoles, or it can act as an electron-withdrawing group to

modulate the electronic properties of the molecule.

Its rigid, linear structure imparted by the ethynyl linkage is particularly sought after in the design

of molecules for applications in medicinal chemistry and materials science, where precise

control over molecular geometry is crucial for function.

Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and spectroscopic properties of 4-
[(trimethylsilyl)ethynyl]benzonitrile is essential for its effective use in synthesis and for the

characterization of its reaction products.

Table 1: Physicochemical Properties of 4-[(Trimethylsilyl)ethynyl]benzonitrile
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Property Value Source

CAS Number 75867-40-2

Molecular Formula C₁₂H₁₃NSi

Molecular Weight 199.32 g/mol

Appearance Solid

Melting Point 107-111 °C

Spectroscopic Data:

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show

a singlet for the nine equivalent protons of the trimethylsilyl group around δ 0.25 ppm. The

aromatic protons will appear as two doublets in the aromatic region (typically δ 7.2-7.7 ppm),

characteristic of a 1,4-disubstituted benzene ring.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides key

information about the carbon framework. Expected signals include those for the methyl

carbons of the TMS group (around 0 ppm), the two distinct acetylenic carbons, the four

aromatic carbons (two of which are quaternary), and the nitrile carbon.

IR (Infrared) Spectroscopy: The IR spectrum is a valuable tool for identifying the key

functional groups. A sharp, strong absorption band around 2230 cm⁻¹ is characteristic of the

C≡N (nitrile) stretching vibration. The C≡C (alkyne) stretch is also expected in the region of

2150-2170 cm⁻¹.

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the

compound. The fragmentation pattern can provide further structural information.

Synthesis: The Sonogashira Coupling
The most common and efficient method for the synthesis of 4-
[(trimethylsilyl)ethynyl]benzonitrile is the Sonogashira cross-coupling reaction. This

powerful carbon-carbon bond-forming reaction involves the coupling of a vinyl or aryl halide

with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.
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In the synthesis of 4-[(trimethylsilyl)ethynyl]benzonitrile, 4-iodobenzonitrile is typically

reacted with trimethylsilylacetylene.

Reaction Scheme:

4-Iodobenzonitrile

Pd(PPh₃)₄, CuI

Trimethylsilylacetylene 4-[(Trimethylsilyl)ethynyl]benzonitrile

Base (e.g., Et₃N)

Click to download full resolution via product page

Caption: Sonogashira coupling for the synthesis of 4-[(trimethylsilyl)ethynyl]benzonitrile.

Experimental Protocol: A Step-by-Step Guide

The following is a representative, field-proven protocol for the Sonogashira coupling to

synthesize 4-[(trimethylsilyl)ethynyl]benzonitrile.

Materials:

4-Iodobenzonitrile

Trimethylsilylacetylene

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

Copper(I) iodide (CuI)

Triethylamine (Et₃N), freshly distilled

Anhydrous toluene or tetrahydrofuran (THF)

Procedure:
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Inert Atmosphere: To a flame-dried Schlenk flask, add 4-iodobenzonitrile, Pd(PPh₃)₄

(typically 1-5 mol%), and CuI (typically 2-10 mol%).

Solvent and Base: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

Add anhydrous toluene or THF, followed by freshly distilled triethylamine.

Addition of Alkyne: Add trimethylsilylacetylene to the reaction mixture via syringe.

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60

°C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-

mass spectrometry (GC-MS).

Work-up: Upon completion, cool the reaction mixture to room temperature and filter it

through a pad of celite to remove the catalysts.

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a

suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

Purify the crude product by column chromatography on silica gel using a mixture of hexane

and ethyl acetate as the eluent.

Causality in Experimental Choices:

Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, which would deactivate

it. Therefore, maintaining an inert atmosphere is critical for the reaction's success.

Anhydrous Solvents: Water can interfere with the catalytic cycle and lead to side reactions.

Base: The base (triethylamine) is crucial for neutralizing the hydrogen iodide (HI) that is

formed during the reaction, which would otherwise protonate the alkyne and inhibit the

reaction.

Copper(I) Co-catalyst: Copper(I) iodide facilitates the formation of a copper acetylide

intermediate, which then undergoes transmetalation with the palladium complex,

accelerating the overall reaction rate.
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Key Applications in Research and Development
The synthetic utility of 4-[(trimethylsilyl)ethynyl]benzonitrile stems from its ability to serve as

a versatile building block for more complex molecules with desirable electronic and structural

properties.

Medicinal Chemistry and Drug Discovery
The rigid, linear scaffold provided by the ethynylbenzonitrile core is a common feature in the

design of various therapeutic agents, particularly kinase inhibitors. The cyano group can act as

a hydrogen bond acceptor, interacting with key residues in the active site of enzymes. The

alkyne can be deprotected and further functionalized to introduce other pharmacophoric

groups.

Workflow for Kinase Inhibitor Synthesis:

4-[(Trimethylsilyl)ethynyl]benzonitrile

Deprotection (e.g., K₂CO₃, MeOH)

4-Ethynylbenzonitrile

Coupling with Heterocyclic Halide
(e.g., Sonogashira or Suzuki)

Kinase Inhibitor Scaffold

Click to download full resolution via product page
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Caption: General workflow for synthesizing kinase inhibitors.

Materials Science: Organic Electronics
In the field of organic electronics, molecules with extended π-conjugation are essential for

charge transport and light emission. 4-[(Trimethylsilyl)ethynyl]benzonitrile serves as a

valuable building block for the synthesis of organic semiconductors used in Organic Light-

Emitting Diodes (OLEDs) and organic photovoltaics (OPVs). The cyano group can tune the

electron affinity of the material, while the ethynyl linkage extends the conjugation, influencing

the material's optical and electronic properties.

Safety and Handling
4-[(Trimethylsilyl)ethynyl]benzonitrile should be handled with appropriate safety precautions

in a well-ventilated fume hood. It is advisable to wear personal protective equipment (PPE),

including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the

Safety Data Sheet (SDS) provided by the supplier.

Conclusion
4-[(Trimethylsilyl)ethynyl]benzonitrile is a cornerstone of modern organic synthesis, offering

a unique combination of functionalities that enable the construction of complex and functionally

diverse molecules. Its straightforward synthesis via the Sonogashira coupling and its versatile

reactivity make it an indispensable tool for researchers in drug discovery, materials science,

and beyond. A thorough understanding of its properties and reaction protocols, as outlined in

this guide, is key to unlocking its full synthetic potential.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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